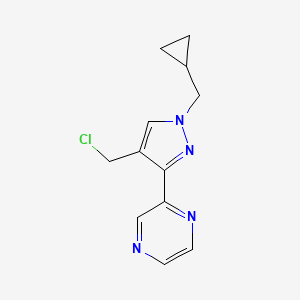

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGWZQKNHKKJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Boronic Esters

- Starting materials: 4-pyrazoleboronic acid pinacol ester is alkylated at the N1 position with cyclopropylmethyl halides.

- Conditions: The reaction is carried out in dimethylformamide (DMF) at approximately 60 °C using potassium carbonate as a base.

- Workup: After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated.

- Yields: Alkylation yields range from 32% to 68%, with purification by flash column chromatography.

This step provides the key intermediate 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is crucial for subsequent coupling reactions.

Suzuki Coupling to Attach Pyrazole to Pyrazine

- Reagents: Aryl halide (pyrazine derivative), pyrazole boronic acid or ester, cesium carbonate or potassium carbonate as base, and palladium catalysts such as PdCl2(PPh3)2 or Pd(dppf)Cl2.

- Solvents: Dry DMF, 1,4-dioxane, or dimethoxyethane (DME) with water.

- Conditions: The reaction is conducted under nitrogen atmosphere at 80–100 °C for 1.5 to 16 hours.

- Purification: The crude product is purified by silica gel chromatography or preparative HPLC.

- Yields: Typical yields are moderate to good (up to 69% reported).

This step forms the biaryl linkage between the pyrazole and pyrazine rings.

Introduction of Chloromethyl Group at Pyrazole 4-Position

- The chloromethyl substituent at the 4-position of the pyrazole ring can be introduced via halogenation of a corresponding hydroxymethyl or methyl precursor.

- Chloromethylation may be achieved using reagents like chloromethyl methyl ether or through radical chlorination under controlled conditions.

- Specific details on this step for the exact compound are scarce, but analogous methods are used in heterocyclic chemistry.

Representative Reaction Conditions and Yields

Detailed Research Findings

- Suzuki Coupling Optimization: Studies show water-free conditions prevent nucleophilic aromatic substitution side reactions on 2-chloropyridine precursors, improving yields and selectivity.

- Catalyst Selection: Palladium complexes with diphenylphosphino ligands or ferrocene-based ligands have been effective in promoting cross-coupling with high efficiency.

- Microwave-Assisted Reactions: Microwave heating at 100 °C for 1.5 hours has been reported to accelerate coupling reactions with good yields and reduced reaction times.

- Purification Techniques: Preparative high-performance liquid chromatography (HPLC) using ammonium bicarbonate buffers and acetonitrile-water gradients is preferred for final product isolation to ensure purity suitable for biological evaluation.

Summary Table of Preparation Workflow

| Stage | Reaction Type | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Pyrazole Alkylation | N-alkylation | Cyclopropylmethyl halide, K2CO3, DMF, 60 °C | Alkylated pyrazole boronic ester |

| 2. Suzuki Coupling | Cross-coupling | Pyrazine aryl halide, Pd catalyst, Cs2CO3, 80–100 °C | Pyrazole-pyrazine coupled product |

| 3. Chloromethylation | Halogenation | Chloromethylating agent (e.g., chloromethyl methyl ether) | Chloromethyl-substituted pyrazole |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by different nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: Depending on the reaction conditions, the pyrazole and pyrazine rings can undergo oxidation or reduction. These reactions can alter the electronic properties of the compound, making it useful for various applications.

Cyclization Reactions: Under certain conditions, the compound can participate in further cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, thiols, or amines under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of palladium catalysts.

Major Products

Substitution Products: Depending on the nucleophile used, products can range from azides, thioethers, or secondary amines.

Oxidation and Reduction Products: Varied oxidized or reduced derivatives with altered functional groups and electronic properties.

Scientific Research Applications

Medicinal Chemistry

-

Pharmaceutical Development :

- The compound serves as a building block for synthesizing new pharmaceutical agents. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in drug design.

- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting potential anticancer properties.

-

Biological Activity :

- Similar compounds have demonstrated antimicrobial and anti-inflammatory effects. Studies indicate that the presence of the chloromethyl group can enhance the binding affinity to biological targets, leading to increased efficacy in therapeutic applications.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways involved in disease processes.

Organic Synthesis

-

Intermediate in Synthesis :

- This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic routes, leading to the development of novel compounds with desired properties.

- Synthetic Routes : Multi-step reactions involving chloromethylation and cyclization are commonly employed to synthesize related compounds from this precursor.

-

Functionalization Potential :

- The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can tailor the properties of the final product.

- Example : Substituting the chloromethyl group with amines or alcohols can yield derivatives with enhanced solubility or biological activity.

Materials Science

-

Development of New Materials :

- The compound can be incorporated into polymer matrices or used as a precursor for creating materials with specific electronic or optical properties.

- Applications : Research has shown that pyrazine derivatives can enhance conductivity in organic electronic devices or serve as fluorescent markers in imaging technologies.

-

Case Studies in Material Applications :

- Studies have demonstrated the use of pyrazine-based materials in organic light-emitting diodes (OLEDs) and photovoltaic cells, highlighting their potential in energy-efficient technologies.

Data Table of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceutical agents; potential anticancer activity | Studies on cell line efficacy |

| Organic Synthesis | Intermediate for complex organic molecules; functionalization potential | Synthetic routes involving chloromethylation |

| Materials Science | Development of conductive or fluorescent materials | Applications in OLEDs and photovoltaic cells |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, as a potential pharmaceutical agent, it might interact with target proteins, enzymes, or receptors to modulate their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Pyrazole

2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

- Structural Differences : Bromine replaces chlorine at the methyl position, and a propargyl group substitutes the cyclopropylmethyl.

- Impact : Bromine’s higher atomic weight and polarizability may alter binding affinity in biological systems. The propargyl group introduces alkyne reactivity, enabling click chemistry modifications, unlike the cyclopropylmethyl’s steric and electronic effects .

1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole (CAS: 1152536-83-8)

- Structural Differences : A benzene ring replaces pyrazine, and the chloromethyl is attached to the phenyl group.

- However, the absence of pyrazine reduces nitrogen-rich heterocyclic character, affecting solubility and hydrogen-bonding capacity .

Core Heterocycle Modifications

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

- Structural Differences : Triazolo-pyrimidine fused systems replace the pyrazine-pyrazole scaffold.

- Impact : Increased ring fusion enhances rigidity and may improve target selectivity. Isomerization observed in such systems (e.g., derivatives 6 and 8 in ) introduces conformational variability absent in the target compound .

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine

- Structural Differences : Triazole-pyridine and triazole-pyrazine units replace the pyrazole.

- However, increased polarity may reduce membrane permeability compared to the target compound .

Pharmacologically Relevant Analogues

Sigma Receptor Antagonist with Cyclopropylmethyl Group

- Example : (1-(Cyclopropylmethyl)-4-(2',4''-fluorophenyl)piperidine HBr ()).

- This suggests the target compound’s cyclopropylmethyl may similarly improve pharmacokinetics .

Indole-Pyrazole-Azetidinone Hybrids ()

- Example : 2-(5-Chloro-3-(4-(3-chloro-4-oxo-1-(4-substituted phenyl)azetidin-2-yl)-1-(pyridin-4-yl)-1H-pyrazol-3-yl)-1H-indol-1-yl)-N’-acetohydrazide.

- Comparison: The azetidinone ring introduces β-lactam-like reactivity, absent in the target compound. The indole moiety adds aromatic bulk, which may influence CNS penetration compared to the pyrazine’s compact structure .

Data Tables

Table 1. Substituent and Property Comparison

| Compound | Substituent (Position) | Molecular Weight | Key Reactivity/Biological Note |

|---|---|---|---|

| Target Compound | Cl-CH2, cyclopropylmethyl | Calc. ~265 g/mol | Nucleophilic substitution at Cl-CH2 |

| 2-(4-(Bromomethyl)-1-(propargyl)pyrazine | Br-CH2, propargyl | ~310 g/mol | Click chemistry compatibility |

| 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl | Cl-CH2 (phenyl), methyl | ~235 g/mol | Enhanced aromatic interactions |

Table 2. Heterocycle Impact on Solubility

| Compound Type | LogP (Predicted) | Hydrogen-Bond Acceptors |

|---|---|---|

| Pyrazine-pyrazole hybrids | ~2.1 | 4 (N atoms) |

| Triazolo-pyrimidines | ~1.8 | 6 (N/O atoms) |

| Benzene-pyrazole derivatives | ~3.0 | 2 (N atoms) |

Biological Activity

2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 248.71 g/mol. The structure includes a chloromethyl group, a cyclopropylmethyl moiety, and a pyrazole ring, contributing to its reactivity and interaction with biological targets.

The biological activity of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the pyrazole moiety enhances binding affinity for various targets, which is critical for therapeutic efficacy.

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as inhibitors for several enzymes. For instance, studies have shown that similar compounds exhibit low nanomolar inhibition against lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This suggests that 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine may also inhibit LDH activity, potentially impacting tumor growth and proliferation.

Biological Activity Assays

To evaluate the biological activity of this compound, various assays can be employed:

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine:

-

Inhibition of Lactate Dehydrogenase :

A study demonstrated that pyrazole derivatives could significantly inhibit LDH, suggesting a mechanism through which these compounds might affect cancer cell metabolism. -

Mutagenicity Testing :

In another study, 4-chloromethylbiphenyl was tested for biological activity and showed mutagenic properties in several assays, which raises concerns about the safety profile of chloromethyl-substituted compounds .

Pharmacological Applications

Due to its structural characteristics, 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine has potential applications in drug development:

- Anticancer Agents : Its ability to inhibit enzymes involved in cancer metabolism positions it as a candidate for further development as an anticancer drug.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine, and what reaction conditions are critical for optimizing yield?

- The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and functionalization with chloromethyl and cyclopropylmethyl groups. Key steps include nucleophilic substitution for chloromethylation and alkylation for introducing the cyclopropylmethyl moiety. Critical parameters include solvent selection (e.g., dioxane for hydrazine-mediated steps), temperature control (reflux conditions), and catalysts (e.g., triethylamine for acylation). Yield optimization relies on precise stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are they applied?

- 1H/13C-NMR : Confirms proton environments and carbon frameworks, particularly for pyrazine and pyrazole rings.

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous triazole-pyrazine hybrids .

Q. What purification methods are typically employed after synthesis, and how do they impact purity?

- Common methods include column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (using ethanol or acetone). Purity is assessed via HPLC or TLC, with solvent polarity adjustments critical for isolating non-polar intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining stereochemistry or regiochemistry?

- Cross-referencing 2D NMR techniques (e.g., NOESY for spatial proximity) and X-ray crystallography is essential. For example, crystal structure analysis (e.g., C–C bond lengths <0.003 Å precision) can confirm regioselectivity in pyrazole-pyrazine linkages, resolving ambiguities from overlapping NMR signals .

Q. What strategies are recommended for optimizing the chloromethylation step to minimize side reactions?

- Use controlled stoichiometry of chloromethylating agents (e.g., chloroacetyl chloride) and low-temperature conditions (0–5°C) to reduce electrophilic byproducts. Solvents with low nucleophilicity (e.g., dichloromethane) and inert atmospheres (N2/Ar) further suppress unwanted substitutions .

Q. How does the cyclopropylmethyl group influence reactivity in subsequent functionalization reactions?

- The cyclopropylmethyl group introduces steric hindrance , slowing reactions at the pyrazole N1 position. Its electron-donating nature via conjugation may stabilize intermediates during alkylation or acylation. Computational modeling (DFT) is recommended to predict electronic effects .

Q. In multi-step syntheses, how can intermediates be stabilized to prevent decomposition?

- Store intermediates under anhydrous conditions (e.g., molecular sieves) at –20°C to inhibit hydrolysis. For air-sensitive compounds, use Schlenk-line techniques or gloveboxes. Stabilization via salt formation (e.g., hydrochloride salts) is also effective for amine-containing intermediates .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. MS), repeat experiments under standardized conditions and validate with orthogonal techniques (e.g., elemental analysis).

- Experimental Design : Prioritize modular synthesis routes to isolate and characterize intermediates at each step, reducing cumulative errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.